1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanone

Description

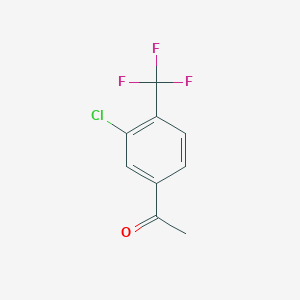

1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanone (CAS: 1417503-39-9) is a fluorinated acetophenone derivative with the molecular formula C9H6ClF3O and a molecular weight of 240.59 g/mol . Its structure features a phenyl ring substituted with a chlorine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 4-position, linked to an acetyl group. This compound is of interest in medicinal and agrochemical research due to the electron-withdrawing effects of -CF₃ and -Cl groups, which enhance metabolic stability and lipophilicity .

Synthetic routes to similar compounds often involve Friedel-Crafts acylation or halogenation reactions. For example, trifluoroacetic anhydride-mediated acylation of chlorinated phenols under AlCl₃ catalysis is a common method for trifluoroethanone derivatives .

Properties

IUPAC Name |

1-[3-chloro-4-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNBOFIGJIVXEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanone can be achieved through several methods. One common synthetic route involves the reaction of 1-chloro-3-(trifluoromethyl)benzene with trifluoroacetyl chloride in the presence of anhydrous aluminum trichloride as a catalyst. The reaction is carried out in toluene at a temperature of 0-5°C for 3-4 hours. After the reaction, ice water is added, and the mixture is stirred for an additional hour. The pH is then adjusted to 8-9 using a 40% sodium hydroxide solution, and the organic phase is distilled under reduced pressure to obtain the desired product .

Chemical Reactions Analysis

1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanone has been investigated for its potential biological activities, particularly in cancer research. Notable findings include:

- Antitumor Activity : In vitro studies have shown that this compound exhibits inhibitory effects on cancer cell lines such as HCT116, with an IC50 value of 50 nM, indicating potent antitumor properties.

| Compound | Cell Line | IC50 (nM) | Effect |

|---|---|---|---|

| This compound | HCT116 | 50 | Significant inhibitory effect |

| This compound | KMS-12 BM | 1400 | Moderate potency |

These results suggest its potential as a therapeutic agent in oncology.

Agricultural Applications

The compound is also explored for its applications in agriculture, particularly as an intermediate in the synthesis of pesticides. It has been utilized in the development of isoxazoline-substituted compounds that demonstrate pesticidal activity. The synthesis processes often emphasize high selectivity and yield, making it economically viable for large-scale production .

Case Study 1: Antitumor Efficacy

A study focusing on the antitumor efficacy of this compound involved preclinical models where the compound was administered to mice bearing HCT116 tumors. Results indicated a significant reduction in tumor size compared to controls, supporting its potential use as a chemotherapeutic agent.

Case Study 2: Pesticidal Development

Another case study highlighted the use of this compound in synthesizing novel pesticides. The research detailed the synthesis route from initial raw materials to final products, demonstrating the compound's role as a key intermediate. The resulting pesticides exhibited enhanced efficacy against common agricultural pests while maintaining safety profiles for non-target organisms .

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs differ in substituent positions, halogen type, or additional functional groups (Table 1).

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Halogen Position : The 2,6-dichloro analog (257.04 g/mol) has higher molecular weight due to additional chlorine atoms , while bromine substitution (2-Br) increases predicted boiling points .

- Hydroxyl Groups : Hydroxyl substituents (e.g., 3-Cl, 2,4-OH) reduce lipophilicity but enhance hydrogen bonding, affecting solubility and reactivity .

- Trifluoroethyl vs. Acetyl: Trifluoroethanone derivatives (e.g., -COCF₃) exhibit lower melting points (81–113°C) compared to non-fluorinated analogs, likely due to reduced crystallinity .

Key Findings :

- Trifluoromethyl Role: The -CF₃ group enhances metabolic stability and target affinity. For example, UDO analogs inhibit CYP51, critical for ergosterol synthesis in Trypanosoma cruzi .

- Chlorine Positioning : 3-Chloro substitution in dihydropyrazoles (ZJ1-15) correlates with insecticidal activity, though specificity varies across species .

Biological Activity

1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanone, also known as trifluoromethyl ketone, is an organic compound notable for its unique electronic properties due to the presence of the trifluoromethyl group. This compound has garnered attention in medicinal chemistry for its potential biological activities, including antimicrobial and antichlamydial effects.

Chemical Structure and Properties

The molecular formula of this compound features a chloro and trifluoromethyl substituent on a phenyl ring attached to an ethanone moiety. The trifluoromethyl group enhances the lipophilicity of the compound, which may improve its solubility in various formulations.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit varying levels of antimicrobial activity. For instance, derivatives of this compound have been tested against various pathogens, demonstrating significant efficacy. In particular, the presence of the trifluoromethyl group has been linked to enhanced antibacterial properties .

Antichlamydial Activity

A study highlighted that derivatives containing the trifluoromethyl substituent exhibited notable antichlamydial activity. The presence of electron-withdrawing groups like trifluoromethyl was crucial for enhancing the biological efficacy of these compounds. In contrast, analogs lacking this group showed no significant activity against Chlamydia species .

The mechanism by which this compound exerts its biological effects is not fully elucidated but likely involves interactions with specific molecular targets such as enzymes or receptors. This interaction can alter their activity, leading to various biological responses .

Synthesis and Derivatives

Various methods have been developed for synthesizing this compound, including environmentally friendly approaches like biocatalysis. The compound can also be modified to produce derivatives with enhanced biological activity or altered pharmacological profiles .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone | Similar chloro and trifluoromethyl groups | 0.95 |

| 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone | Additional dichloro substitution | 0.95 |

| 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone | Different substitution pattern on phenyl ring | 0.85 |

| 1-(2-Chloro-4-fluorophenyl)ethanone | Fluorine instead of trifluoromethyl | 0.77 |

| 1-(3-Amino-4-chlorophenyl)ethanone | Amino group substitution | 0.77 |

These comparisons illustrate how variations in substituents can influence both the chemical properties and biological activities of similar structures.

Case Studies

Several studies have focused on the synthesis and evaluation of biological activities associated with compounds related to this compound:

- Study on Antimicrobial Efficacy : A recent study demonstrated that derivatives of this compound exhibited significant antibacterial activity against N. meningitidis and H. influenzae, highlighting the potential for developing new antibiotics based on this scaffold .

- Antichlamydial Research : Another study emphasized the importance of electron-withdrawing groups in enhancing antichlamydial activity, confirming that compounds featuring the trifluoromethyl group were more effective than their non-fluorinated counterparts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanone?

- Methodology :

- Friedel-Crafts Acylation : React 3-chloro-4-(trifluoromethyl)benzaldehyde with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. This method is widely used for introducing ketone groups to aromatic rings .

- Oxidation of Alcohol Precursors : Use oxidizing agents like KMnO₄ or CrO₃ to convert 1-(3-chloro-4-(trifluoromethyl)phenyl)ethanol to the target ketone. Monitor reaction progress via TLC or GC-MS .

- Key Considerations :

- Ensure rigorous moisture control to prevent catalyst deactivation.

- Optimize reaction temperature (typically 0–50°C) to balance yield and selectivity.

Q. What safety protocols should be followed when handling this compound?

- PPE Requirements : Wear nitrile gloves, lab coats, and chemical splash goggles. Use fume hoods for volatile reactions .

- Waste Disposal : Segregate halogenated waste and consult certified disposal services to comply with EPA regulations .

- Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes and seek medical evaluation .

Q. How can this compound be characterized using spectroscopic techniques?

- IR Spectroscopy : Identify the carbonyl stretch (C=O) near 1680–1720 cm⁻¹ and C-Cl/C-F vibrations in the 500–800 cm⁻¹ range .

- Mass Spectrometry : Use electron ionization (EI) to observe the molecular ion peak (M⁺) and fragmentation patterns (e.g., loss of COCH₃ or CF₃ groups) .

- NMR : Confirm structure via ¹H NMR (aromatic protons at δ 7.2–8.0 ppm) and ¹³C NMR (carbonyl carbon at δ 200–210 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Cross-Validation : Compare experimental IR and mass spectra with reference data from NIST Chemistry WebBook or PubChem .

- Advanced Techniques : Utilize 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex aromatic systems .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict vibrational frequencies and validate experimental IR data .

Q. What strategies are effective for structure-activity relationship (SAR) studies of derivatives?

- Substituent Variation : Synthesize analogs by replacing the chloro or trifluoromethyl groups with other halogens (e.g., F, Br) or electron-withdrawing groups (e.g., NO₂). Test biological activity (e.g., enzyme inhibition) to map functional group contributions .

- Pharmacophore Modeling : Use software like Schrödinger’s Phase to identify critical binding motifs. Validate predictions via in vitro assays .

Q. How can environmental impacts of this compound be assessed?

- Biodegradability Testing : Follow OECD 301 guidelines to evaluate microbial degradation in aqueous systems .

- Ecotoxicology : Conduct acute toxicity tests on Daphnia magna (OECD 202) and algae (OECD 201) to determine LC₅₀/EC₅₀ values .

- Bioaccumulation Potential : Calculate log Kₒw (octanol-water partition coefficient) using HPLC retention time correlations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.